Spirosolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

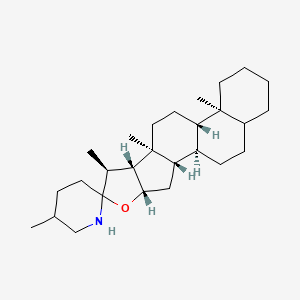

Spirosolane is an azaspiro compound, a steroid alkaloid fundamental parent, a steroid and an alkaloid.

Wissenschaftliche Forschungsanwendungen

Biological Role and Toxicity

Toxicity in Potatoes

Spirosolane derivatives, particularly α-solanine and α-chaconine, are known for their toxic effects when present in high concentrations in potatoes. These compounds can lead to food poisoning symptoms in humans. Recent research has elucidated the biosynthesis pathway of α-solanine from this compound, highlighting the role of the dioxygenase enzyme (DPS) in this conversion . Understanding this pathway is crucial for developing potato varieties with reduced toxicity.

Agricultural Applications

Pest Resistance

The bitter-tasting α-tomatine, a this compound found in unripe tomatoes, serves as a natural defense mechanism against pests. Its accumulation in unripe fruits deters herbivores and pathogens, making it a valuable trait for breeding programs aimed at enhancing pest resistance in crops .

Genetic Engineering

Recent advancements in genetic engineering have allowed researchers to manipulate the biosynthesis of spirosolanes. By targeting specific genes involved in the conversion of this compound to toxic solanidanes, scientists aim to create genetically modified potato varieties that minimize the production of harmful glycoalkaloids while retaining beneficial traits .

Pharmacological Potential

Medicinal Properties

this compound compounds have been studied for their potential medicinal properties, including anti-cancer and anti-inflammatory effects. For instance, α-tomatine has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential as a therapeutic agent .

Research Case Study: Cytotoxicity Testing

A study investigated the cytotoxic effects of α-tomatine on human cancer cell lines. The results indicated that α-tomatine induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective action positions this compound derivatives as promising candidates for cancer therapeutics .

Food Safety and Regulation

Monitoring Glycoalkaloid Levels

The presence of this compound derivatives in food products necessitates stringent monitoring due to their toxic nature. Regulatory bodies have established guidelines for acceptable levels of glycoalkaloids in food products to ensure consumer safety .

Case Study: Tomato-Based Products

A comprehensive survey analyzed glycoalkaloid concentrations in various tomato-based products using advanced extraction and quantification methods. The findings revealed that total glycoalkaloid concentrations varied significantly across products, underscoring the importance of monitoring these compounds for food safety purposes .

Future Research Directions

Ongoing research aims to further elucidate the biosynthetic pathways of spirosolanes and their derivatives to explore new applications in agriculture and medicine. Future studies may focus on:

- Understanding Genetic Variations: Investigating genetic variations among Solanaceae species that affect this compound biosynthesis.

- Developing Bioengineering Techniques: Enhancing crop resilience through bioengineering techniques targeting this compound metabolism.

- Exploring New Therapeutic Uses: Conducting clinical trials to assess the efficacy of this compound derivatives as therapeutic agents.

Analyse Chemischer Reaktionen

Biosynthetic Conversion to Solanidanes via DPS Enzyme

Spirosolanes serve as precursors for solanidane SGAs through a dioxygenase (DPS)-mediated reaction:

-

C-16α hydroxylation : DPS catalyzes hydroxylation at C-16α of the spirosolane backbone, forming a 16-hemiacetal intermediate .

-

Ring rearrangement : The hemiacetal undergoes condensation with the F-ring nitrogen, resulting in E/F ring rearrangement to form a solanidane skeleton with an iminium ion structure .

Key mechanistic insights :

-

18O labeling experiments confirm the hydroxyl oxygen originates from the substrate rather than molecular oxygen .

-

DPS shows 1,123-fold higher activity for glycosylated spirosolanes (e.g., α-solamarine) than aglycones, indicating glycosylation precedes solanidane formation .

Microbial Degradation in the Gastrointestinal Tract

The pig cecum model reveals gut microbiota-driven metabolism of spirosolanes:

| This compound | Primary Metabolite | Degradation Time | Intermediate Detected |

|---|---|---|---|

| Solanine (sola triose) | Solanidine | <10 min | β-solanine (d-glc loss) |

| Solasonine (sola triose) | Solasodine | <10 min | β-solasonine |

| Chaconine (chaco triose) | Solanidine | 60 min | None |

-

Sugar moiety influence : Solatriose-conjugated spirosolanes (solanine, solasonine) degrade 6x faster than chacotriose-linked analogs (chaconine) .

-

Metabolite stability : Aglycones like solanidine remain stable post-degradation, while solasodine undergoes further microbial metabolism .

Complexation with Sterols

Spirosolanes form non-covalent complexes with sterols, altering their solubility:

-

α-Tomatine-cholesterol complex : Forms a 1:1 insoluble complex via hydrophobic and hydrogen-bonding interactions .

-

Biological implications : Reduces membrane permeability and enhances antifungal activity by disrupting sterol-rich fungal membranes .

Analytical Fragmentation Patterns in Mass Spectrometry

LC-MS/MS analysis identifies spirosolanes via characteristic fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Structural Origin |

|---|---|---|

| 1,032 (α-tomatine) | 255 | A-D rings of steroidal backbone |

| 1,032 (α-tomatine) | 273 | A-D rings + hydroxyl group |

| 868 (solasodine) | 253 | Desaturated B-ring derivative |

-

Fragmentation at 20–65 eV collision energies confirms ring-specific cleavages .

-

Elution order and isotopic patterns differentiate isomers (e.g., 22αN vs. 22βN-spirosolanes) .

Enzymatic Modifications during Ripening

In tomatoes, spirosolanes like α-tomatine are metabolized by 23DOX:

Eigenschaften

Molekularformel |

C27H45NO |

|---|---|

Molekulargewicht |

399.7 g/mol |

IUPAC-Name |

(1R,2S,4S,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine] |

InChI |

InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17?,18-,19?,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1 |

InChI-Schlüssel |

KOZCINYDCJVLDW-YOGGMVBGSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)OC16CCC(CN6)C |

Kanonische SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.